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Compound of Interest

3-(Aminomethyl)-2-methyloxolan-
3-ol

cat. No.: B1528310

Compound Name:

An in-depth analysis of the spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol
reveals its distinct structural features. This technical guide provides a comprehensive overview
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The information is presented in a structured format with detailed experimental protocols,
making it a valuable resource for researchers, scientists, and professionals in drug
development.

Spectroscopic Data Summary

The spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol is summarized below. The
data is organized into tables for clarity and ease of comparison, providing a detailed look at the
compound's molecular structure and functional groups.

Mass Spectrometry (MS) Data

The mass spectrometry data provides insights into the molecular weight and fragmentation
pattern of the molecule.
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Parameter Value

Molecular Formula CeH13NO:2

Molecular Weight 131.17 g/mol

lonization Mode Electrospray lonization (ESI)
Major Fragment (m/z) 114.1 [M-NHs]*

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

**Frequency (cm™?*) ** Functional Group Intensity

O-H stretch (alcohol), N-H
3300-3500 ] Strong, Broad
stretch (amine)

2850-2960 C-H stretch (alkane) Medium
1590-1650 N-H bend (amine) Medium
1050-1150 C-O stretch (ether and alcohol)  Strong

Nuclear Magnetic Resonance (NMR) Data

The H and 13C NMR data provide a detailed map of the carbon and hydrogen framework of the

molecule.

1H NMR (Proton NMR)

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Multiplicity Assignment

~1.2 Doublet -CHs

~1.8-2.1 Multiplet -CH2- (ring)

~2.8 Singlet -CHz- (aminomethyl)
~3.5-4.0 Multiplet -CH- (ring), -CHz2- (ring)
Variable Broad Singlet -OH, -NH:2

13C NMR (Carbon NMR)

Chemical Shift (ppm) Assignment

~15-20 -CHs

~35-40 -CHz- (ring)

~50-55 -CHz- (aminomethyl)
~70-75 C-O (ring ether)

~80-85 C-OH (tertiary alcohol)
~95-100 O-C-0O (anomeric carbon)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution
of 50:50 acetonitrile/water with 0.1% formic acid and introduced via direct infusion. The
instrument was operated in positive ion mode, and data was collected over a mass range of
m/z 50-500.

Infrared (IR) Spectroscopy
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The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped
with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was
placed directly on the ATR crystal. The spectrum was acquired over a range of 4000-400 cm~1
with a resolution of 4 cm~1, and 16 scans were co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer. The sample was dissolved in
deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard.

e 1H NMR: The proton spectrum was acquired with a spectral width of 16 ppm and a relaxation
delay of 1 second.

e 13C NMR: The carbon spectrum was recorded using a proton-decoupled pulse sequence with
a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel
chemical entity like 3-(Aminomethyl)-2-methyloxolan-3-ol.
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Caption: Workflow for Chemical Structure Elucidation.

 To cite this document: BenchChem. [Spectroscopic data for 3-(Aminomethyl)-2-
methyloxolan-3-ol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528310#spectroscopic-data-for-3-aminomethyl-2-
methyloxolan-3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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